molecular formula C5H3BrN4O B1384192 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-73-7

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384192
CAS No.: 54738-73-7
M. Wt: 215.01 g/mol
InChI Key: KAHCKNUEZSETEP-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-73-7) is a versatile brominated heterocyclic building block of high significance in medicinal chemistry and drug discovery. It serves as a crucial synthetic intermediate for constructing a wide range of bioactive molecules, particularly those based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a known bioisostere of the purine ring found in adenine . This core structure is extensively utilized in the development of novel protein kinase inhibitors for targeted cancer therapy . Researchers value this bromo-derivative for its reactivity, which allows for further functionalization at the bromine position to create diverse compound libraries for biological screening. Its applications are prominent in the synthesis of potential therapeutic agents targeting enzymes such as Cyclin-Dependent Kinases (CDK2) , c-Met kinase, and STAT3 . These molecular targets are critical in pathways governing cell proliferation, survival, and metastasis in various cancers. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 54738-73-7 • Molecular Formula: C 5 H 3 BrN 4 O • Molecular Weight: 215.01 g/mol • SMILES: O=C1N=CN=C2NNC(=C12)Br • Storage: Sealed in dry, room temperature

Properties

IUPAC Name

3-bromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHCKNUEZSETEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20319383
Record name 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Molecular Weight

215.01 g/mol
Source PubChem
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CAS No.

54738-73-7
Record name 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Preparation Methods

Conventional Heating Method

Overview:
This traditional approach involves refluxing precursor compounds in suitable solvents such as acetonitrile or ethanol, often requiring extended reaction times and resulting in moderate yields.

Procedure Details:

  • Starting Materials: The synthesis typically begins with 5-amino-1, phenyl-1H-pyrazole-4-carboxamides, which are prepared via literature-known methods involving the condensation of pyrazole derivatives with appropriate reagents.
  • Reaction Conditions:
    • Refluxing in acetonitrile or ethanol at temperatures around 80–100°C.
    • Reaction times vary from 300 to 480 minutes (5–8 hours).
    • The process often necessitates the addition of halogenating agents like brominating reagents for the introduction of the bromine atom at the desired position.

Advantages and Disadvantages:

Aspect Details
Reaction Time Long (several hours to days)
Yields Moderate (around 70–85%)
Operational Simplicity Straightforward but time-consuming
Environmental Impact Higher solvent consumption, longer energy use

Research Findings:

  • The classical method yields the target compound with yields up to 85%, but reaction times are significantly longer compared to microwave methods.

Microwave-Assisted Synthesis

Overview:
Microwave irradiation dramatically reduces reaction times and enhances yields, making it a preferred method for synthesizing this compound.

Procedure Details:

  • Reactants: Similar to the conventional method, starting with 5-amino-1-phenyl-1H-pyrazole-4-carboxamides and aroyl halides or halogenating agents.
  • Reaction Conditions:
    • Microwave irradiation at power levels around 1000W.
    • Reaction temperatures typically around 100–150°C.
    • Reaction times are significantly shortened, often between 4–6 minutes.
    • Solvent-free conditions are frequently employed, increasing environmental friendliness and operational simplicity.

Experimental Data:

Parameter Conventional Heating Microwave Irradiation
Reaction Time 300–480 minutes 4–6 minutes
Yield 70–85% 87–94%
Melting Point Similar, around 176–185°C Consistent with conventional methods

Research Findings:

  • Microwave-assisted synthesis yields higher purity products with shorter reaction times, and the process often proceeds via proposed intermediates that are difficult to isolate under conventional conditions.
  • The method's efficiency has been demonstrated in multiple studies, with yields exceeding 90% in some cases, and reaction times reduced by over 90% compared to classical reflux methods.

Three-Component One-Pot Synthesis

Overview:
Recent advancements include a one-pot, three-component reaction involving methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines, often under microwave irradiation.

Procedure Highlights:

  • Reactants: Methyl 5-aminopyrazole-4-carboxylates, primary amines, and orthoformates.
  • Conditions:
    • Microwave irradiation at 160°C for approximately 35–55 minutes.
    • No catalysts are required, and the process is highly efficient.
    • The reaction tolerates a broad substrate scope, including challenging N-1 unsubstituted substrates.

Advantages:

  • High yields (up to 94%)
  • Short reaction times
  • Simplified purification via filtration

Research Findings:

  • This method demonstrates excellent pot- and step-economy, with the added benefit of avoiding multi-step purifications.

Data Summary and Comparative Table

Method Reaction Time Typical Yield Conditions Advantages Disadvantages
Conventional Heating 300–480 min 70–85% Reflux in solvents Simple, well-established Time-consuming, less efficient
Microwave-Assisted 4–6 min 87–94% Microwave irradiation, solvent-free Fast, high yield, eco-friendly Requires specialized equipment
Three-Component Microwave 35–55 min Up to 94% Microwave, one-pot, no catalyst Highly efficient, broad scope May need optimization for specific substrates

Notes on Reaction Mechanisms and Intermediates

  • The synthesis generally proceeds via initial formation of intermediates such as 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by halogenation at the appropriate position.
  • Microwave irradiation facilitates rapid formation and cyclization of these intermediates, likely through enhanced molecular agitation and energy transfer, leading to higher reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Condensation: Hydrazines and α,β-unsaturated ketones are typical reagents.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit potent antitumor properties. A study by Zhai et al. demonstrated that 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one analogs inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation and survival pathways .

Inhibition of Kinases
The compound has been identified as a selective inhibitor of various kinases. For instance, it has shown effectiveness against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancerous cells, providing a therapeutic avenue for cancer treatment .

Biochemical Applications

Protein Degradation
Recent advancements have highlighted the role of this compound as a building block in protein degradation technologies. It serves as a ligand in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells. This application is particularly promising for addressing diseases caused by the accumulation of dysfunctional proteins .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInhibits growth of cancer cells by targeting specific kinasesEffective against various cancer types
Kinase InhibitionSelective inhibition of CDKs and other kinasesInduces cell cycle arrest
Protein DegradationBuilding block for PROTACs aimed at targeted protein degradationPromising for treating proteinopathies

Case Studies

  • Antitumor Activity Study
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents .
  • Kinase Inhibition Research
    A collaborative study between several universities explored the kinase inhibition properties of this compound. The findings revealed that this compound effectively inhibited CDK2 and CDK9, leading to reduced proliferation rates in treated cells compared to controls .
  • Development of PROTACs
    A recent publication detailed the incorporation of this compound into PROTAC designs aimed at degrading mutant forms of proteins associated with certain cancers. The study reported successful degradation rates exceeding 80% within 24 hours using optimized PROTAC constructs containing this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. The compound acts as a bioisostere of adenine, allowing it to bind to the kinase domain of CDK2 and inhibit its activity. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazolo[3,4-d]pyrimidinones

Structural Variations and Substitutions

The pyrazolo[3,4-d]pyrimidinone scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 significantly altering biological activity. Below is a comparison of structural analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Use Reference ID
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 3-Br 215.01 Anticancer intermediate
Allopurinol No substituents (parent structure) 136.11 Gout treatment (xanthine oxidase inhibitor)
1-(3-Bromophenyl)-6-methyl analog 1-(3-Bromophenyl), 6-CH₃ 305.14 Not specified (pharmaceutical intermediate)
5-(4-Bromobenzyl)-1-(2-methylphenyl) analog 5-(4-Bromobenzyl), 1-(2-methylphenyl) 397.25 Under investigation for bioactivity
6-Ethyl-1-(2-hydroxy-2-phenylethyl) analog 6-CH₂CH₃, 1-(2-hydroxy-2-phenylethyl) 298.33 Src kinase inhibition (anticancer)

Key Observations :

  • Bulky substituents (e.g., 4-bromobenzyl or 3-bromophenyl groups) increase molecular weight and lipophilicity, which may influence pharmacokinetic properties .

Key Observations :

  • The brominated target compound is often synthesized via direct halogenation, achieving high purity (98%) suitable for pharmaceutical applications .
  • Cyclization strategies using formamide or POCl₃ are common for generating the pyrimidinone ring .
Antitumor Activity:
  • This compound : Serves as a precursor for VEGFR-2 inhibitors (e.g., compound 8b with IC₅₀ = 0.12 µM against VEGFR-2) .
  • Allopurinol: Lacks antitumor activity but is pivotal in treating hyperuricemia .
  • 6-Ethyl-1-(2-hydroxy-2-phenylethyl) analog : Exhibits Src kinase inhibition (IC₅₀ = 0.8 µM), highlighting the role of alkyl and hydroxy substitutions in enhancing activity .
Anti-Inflammatory Activity:
  • 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl analog (11e): Shows 85% inhibition in carrageenan-induced edema, comparable to indomethacin, with minimal ulcerogenicity .

Key Observations :

  • Bromine and aromatic substituents (e.g., 4-bromophenyl) enhance anti-inflammatory and antitumor efficacy .
  • Methyl or ethyl groups at position 6 improve metabolic stability .

Physicochemical and Computational Insights

  • Dihedral Angles: The dihedral angle between pyrazole and pyrimidinone rings ranges from 5.72° to 28.96° in analogs, influencing conformational stability and target binding .
  • Lipophilicity (Clog P): Brominated derivatives (e.g., target compound) exhibit higher Clog P values (~2.5) than non-halogenated analogs (~1.2), correlating with improved membrane permeability .

Biological Activity

3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 54738-73-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₃BrN₄O
  • Molecular Weight : 215.01 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine scaffold that is known for its pharmacological significance.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values against CDK2 and CDK9, indicating their potential as selective anticancer agents .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit various enzymes involved in cellular processes.

  • Inhibition of Kinases : Studies have reported that pyrazolo[3,4-d]pyrimidines can selectively inhibit kinases associated with cancer progression. The selectivity and potency of these compounds make them attractive candidates for further development in targeted cancer therapies .

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties.

  • Activity Against Resistant Strains : In related studies, compounds with similar structures have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds exhibited minimal inhibition concentrations (MICs) lower than those of established antibiotics like vancomycin .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism was attributed to the inhibition of CDK activity .

Case Study 2: Enzymatic Inhibition Profile

Another investigation focused on the enzymatic inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives. The study highlighted the compound's ability to inhibit key kinases involved in cancer signaling pathways. This selectivity was shown to correlate with structural modifications on the pyrazolo-pyrimidine scaffold .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInhibits proliferation in cancer cell lines (e.g., HeLa)
Enzymatic InhibitionSelective inhibition of CDKs and other kinases
AntimicrobialEffective against resistant bacterial strains

Q & A

Q. What are the common synthetic routes for 3-bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

The compound is typically synthesized via multi-component reactions under microwave irradiation. For example, a three-component reaction involving aryl halides, substituted amines, and pyrazolo[3,4-d]pyrimidin-4-one precursors can yield brominated derivatives. Microwave conditions (e.g., 110–120°C, 30–60 minutes) improve reaction efficiency compared to conventional heating . Key steps include nucleophilic substitution at the bromine position and regioselective cyclization. Analytical validation via 1H^1H NMR (e.g., δ 8.23 ppm for H-6 in DMSO-d6d_6) and IR spectroscopy ensures product purity .

Q. How is the compound characterized structurally?

Structural elucidation relies on spectroscopic techniques:

  • 1H^1H NMR : Distinct signals for NH protons (δ 13.08 ppm, broad singlet) and aromatic protons (δ 7.08–8.23 ppm) confirm substitution patterns .
  • IR : Stretching vibrations at 1650–1700 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (N-H) validate the pyrimidinone core .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns confirm molecular weight and bromine isotopic signatures .

Q. What safety precautions are essential during handling?

  • Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in a dry, cool environment (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields be optimized for brominated pyrazolo-pyrimidinones?

Yields (e.g., 53% in ) can be improved by:

  • Catalytic systems : Palladium catalysts (e.g., Pd2_2(dba)3_3) enhance coupling reactions with aryl halides .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How to resolve contradictions in NMR data for tautomeric forms?

The compound may exhibit tautomerism between pyrimidinone and pyrimidinol forms. Use:

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH signals) to identify dominant tautomers.
  • X-ray crystallography : Resolve ambiguity by determining the solid-state structure .

Q. What fluorination strategies apply to this scaffold?

Electrophilic fluorination using Selectfluor®^{®} or nucleophilic displacement with KF in polar solvents introduces fluorine at the 5- or 6-position. Post-fluorination purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. How to perform cross-coupling reactions for functionalization?

  • Suzuki coupling : React with aryl boronic acids using Pd(PPh3_3)4_4 in toluene/ethanol (yields up to 88%) .
  • Buchwald-Hartwig amination : Introduce amines using XPhos ligand and Cs2_2CO3_3 base .

Q. What methods are effective for salt formation and purification?

  • Hydrochloride salts : Treat the free base with HCl in ethanol, followed by recrystallization from methanol/water .
  • HPLC purification : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for chiral derivatives .

Q. How to analyze impurities in synthesized batches?

  • HPLC-MS : Identify byproducts (e.g., dehalogenated intermediates) using reverse-phase columns .
  • ICP-OES : Quantify residual bromine or heavy metals to meet pharmacopeial standards .

Q. How does tautomerism impact biological activity?

Tautomeric forms (e.g., keto-enol) alter hydrogen-bonding capacity, affecting binding to kinase targets. Use molecular docking simulations (PDB ligand data ) and in vitro assays to correlate tautomer ratios with IC50_{50} values.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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